GSK-2262167 sodium is a compound developed for its potential therapeutic applications, particularly in the treatment of various diseases. It is classified as a selective modulator of sphingosine-1-phosphate receptors, specifically targeting the S1P3 receptor subtype. The selectivity of GSK-2262167 sodium against S1P3 is notable, as it has been shown to lack cardiovascular side effects even at high doses in telemetered rats, making it a candidate for further pharmacological studies and potential clinical use.
GSK-2262167 sodium originates from research conducted by GlaxoSmithKline, focusing on the modulation of sphingosine-1-phosphate signaling pathways. This compound falls under the category of small molecules and is classified as a sphingosine-1-phosphate receptor modulator. Its chemical structure allows it to interact selectively with specific receptors, which is crucial for minimizing unwanted side effects while maximizing therapeutic efficacy.
The synthesis of GSK-2262167 sodium involves several key steps, typically including:
The synthesis process is optimized for both laboratory and industrial scales, employing high-throughput techniques and automated systems to ensure purity and consistency.
GSK-2262167 sodium has a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is represented as , indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The structure features multiple rings and functional groups that facilitate its interaction with sphingosine-1-phosphate receptors.
GSK-2262167 sodium can undergo various chemical reactions, including:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study.
The mechanism of action of GSK-2262167 sodium primarily involves its interaction with sphingosine-1-phosphate receptors. By selectively modulating these receptors, particularly S1P3, GSK-2262167 sodium influences various cellular processes such as cell proliferation, migration, and survival. This modulation can lead to therapeutic effects in conditions where sphingosine-1-phosphate signaling is dysregulated.
The data supporting this mechanism comes from preclinical studies demonstrating that GSK-2262167 sodium can effectively alter cellular responses associated with S1P3 activation without eliciting significant cardiovascular effects.
GSK-2262167 sodium appears as a solid powder with a high purity level exceeding 98%. It is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in various biochemical assays.
The compound exhibits stability under controlled storage conditions—ideally kept dry, dark, and at temperatures between 0 to 4 degrees Celsius for short-term storage or at -20 degrees Celsius for long-term preservation. Its shelf life exceeds three years when stored appropriately.
GSK-2262167 sodium has potential applications in scientific research focused on:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: